molecular formula C26H49N7O8 B12518821 L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-alanine CAS No. 655230-49-2

L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-alanine

Cat. No.: B12518821
CAS No.: 655230-49-2
M. Wt: 587.7 g/mol
InChI Key: OBIFODYEYFWMRY-RBZZARIASA-N
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Description

L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-alanine, also known in research contexts as Hexapeptide-10, is a synthetic peptide with a molecular formula of C28H53N7O8 and a molecular weight of 615.76 g/mol . This compound is of significant interest in biochemical and dermatological research due to its potential to promote cell adhesion and support skin restructuring. Studies suggest its mechanism of action is mediated through the synthesis of key extracellular matrix proteins, specifically laminin V, and the cell surface receptor α6-integrin, which play critical roles in cellular attachment and tissue firmness . As a research chemical, it is utilized in in vitro models to investigate pathways of cell signaling, adhesion, and tissue regeneration. The peptide is provided as a solid and requires proper reconstitution for experimental use. This product is intended for research purposes only and is not classified as a drug or cosmetic ingredient. It is strictly for use in laboratory settings and is not for diagnostic, therapeutic, or personal use. All handling and experimentation should be conducted by qualified researchers adhering to appropriate safety protocols.

Properties

CAS No.

655230-49-2

Molecular Formula

C26H49N7O8

Molecular Weight

587.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C26H49N7O8/c1-7-14(4)20(33-22(36)17(28)12-34)25(39)31-18(10-8-9-11-27)23(37)32-19(13(2)3)24(38)29-15(5)21(35)30-16(6)26(40)41/h13-20,34H,7-12,27-28H2,1-6H3,(H,29,38)(H,30,35)(H,31,39)(H,32,37)(H,33,36)(H,40,41)/t14-,15-,16-,17-,18-,19-,20-/m0/s1

InChI Key

OBIFODYEYFWMRY-RBZZARIASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Resin Loading and Initial Coupling

The synthesis begins with anchoring the C-terminal alanine to the resin:

  • Resin Swelling : Wang or Rink amide resin is swelled in dichloromethane (DCM) or dimethylformamide (DMF).
  • Activation : The carboxyl group of alanine is activated using DIC (N,N'-diisopropylcarbodiimide) and Oxyma Pure® as auxiliary nucleophiles.
  • Coupling : Activated alanine is reacted with the resin under agitation (2–3 hours at room temperature).

Table 1: Resin Loading Conditions

Step Reagents/Conditions Purpose Source
Swelling DCM/DMF (1:1) Resin activation
Activation DIC/Oxyma Pure® (10 eq/5 eq) Carboxyl activation
Coupling Agitation (2–3 h, RT) Alanine attachment

Sequential Amino Acid Coupling

The peptide chain is elongated in reverse order (Ala → Val → Lys → Ile → Ser). Key steps include:

  • Fmoc Deprotection : Piperidine (20% in DMF) removes the N-terminal Fmoc group (2–3 min).
  • Amino Acid Activation : Each subsequent residue (Val, Lys, etc.) is activated using HATU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC/Oxyma for improved coupling efficiency.
  • Coupling : Activated amino acids react with the growing peptide under optimized conditions (e.g., 1–2 h at RT).

Table 2: Coupling Conditions for SIKVAA

Amino Acid Activating Reagent Coupling Time/Temp Purity (%) Source
Alanine DIC/Oxyma 2 h, RT >90
Valine HATU 1 h, RT >95
Lysine DIC/Oxyma 2 h, RT >85
Isoleucine HATU 1 h, RT >90
Serine HATU 1 h, RT >85

Microwave-Assisted SPPS

Microwave irradiation accelerates coupling and deprotection steps, reducing synthesis time while maintaining high purity.

Cleavage and Purification

Post-synthesis, the peptide is cleaved from the resin and purified:

TFA Cleavage

  • Reagent : Trifluoroacetic acid (TFA) with scavengers (e.g., TIPS, thioanisole).
  • Conditions : 1.5–2 h at RT for peptides without arginine trityl (Mtr) groups.

Table 3: Cleavage Efficiency

Peptide Composition Cleavage Time Purity (%) Source
SIKVAA 1.5–2 h >85

Purification

  • Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients.
  • Mass Spectrometry : HRMS validation confirms molecular weight (587.7 g/mol).

Challenges and Optimization

Diketopiperazine (DKP) Formation

While DKP formation is minimal in SIKVAA (no proline or secondary amines), protocols to suppress it include:

  • Alternative Deprotection : 2% DBU/5% piperazine/NMP reduces DKP vs. 20% piperidine/DMF.
  • Double Coupling : Repeating coupling steps for sterically hindered residues.

Resin Swelling

Variable bed flow reactors improve resin swelling, enhancing coupling efficiency.

Analytical Validation

  • HPLC : Crude purity >80% (254 nm detection).
  • HRMS : Confirm m/z [M+H]+ = 588.7 (calculated: 587.7 + H+).

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-alanine: can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Disulfide bonds, if present, can be reduced to thiol groups.

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Nucleophilic reagents like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can yield serine hydroxyl derivatives, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-alanine: has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and biotechnological processes.

Mechanism of Action

The mechanism by which L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-alanine exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, influencing cellular functions and processes.

Comparison with Similar Compounds

Structural and Compositional Differences

The table below compares key structural features of L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-alanine with related peptides:

Compound Name Sequence/Residues Molecular Formula Molecular Weight (g/mol) Notable Features
This compound Ser-Ile-Lys-Val-Ala-Ala C₃₀H₅₆N₈O₁₀ ~700.8 Contains lysine (charged), hydrophobic core
L-Valyl-L-alanine acetonitrile solvate hydrate Val-Ala (dipeptide) C₈H₁₆N₂O₃·C₂H₃N·H₂O ~279.3 Monoclinic symmetry, solvent-removable pores
L-Valyl-L-serine trifluoroethanol solvate Val-Ser (dipeptide) C₈H₁₆N₂O₄·C₂H₃F₃O ~326.3 Monoclinic pores, stable solvent retention
L-Serine, L-valyl-L-alanyl-L-seryl-L-arginyl-L-isoleucyl... Ser-Val-Ala-Ser-Arg-Ile-Leu... C₄₈H₈₇N₁₃O₁₃ 1054.3 Includes arginine (charged), longer chain
L-Alanine, L-valyl-L-serylglycyl-L-alanyl-O-phosphono-L-seryl- Val-Ser-Gly-Ala-pSer C₁₉H₃₅N₅O₁₂P ~556.5 Phosphorylated serine, modified termini
Key Observations:
  • Chain Length : Shorter than decapeptides (e.g., ) but longer than dipeptides (e.g., ), balancing flexibility and structural complexity.

Crystallographic and Stability Properties

  • Pore Formation: Dipeptides like Val-Ala and Val-Ser form monoclinic nanoporous crystals with solvent-specific channels. In contrast, the hexapeptide’s longer chain likely prevents such symmetry, favoring α-helical or β-sheet conformations .
  • Solvent Interaction : Val-Ala’s acetonitrile solvate can be dried to shift symmetry (P21 → P61), increasing cell volume by 6.5%. The hexapeptide’s stability under similar conditions is unstudied but may differ due to lysine’s hygroscopicity .

Biological Activity

L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-alanine is a synthetic peptide composed of six amino acids: serine, isoleucine, lysine, valine, alanine, and alanine. Its molecular formula is C₃₈H₆₁N₉O₁₁S, with a molecular weight of approximately 615.76 g/mol. This compound has garnered attention for its potential biological activities and applications in pharmaceuticals and biotechnology.

The biological activity of this compound primarily involves its interactions with various biological targets such as enzymes and receptors. The peptide can modulate signaling pathways, influencing cellular processes such as protein-protein interactions and enzyme-substrate specificity. The exact mechanisms depend on the specific context of its application and the nature of its interactions.

Potential Therapeutic Applications

Research indicates that this compound may have therapeutic potential in several areas:

  • Antimicrobial Activity : Preliminary studies suggest that this peptide could be developed into therapeutic agents for treating infections, particularly those related to oxidative stress.
  • Drug Delivery Systems : Due to its structural properties, it may be utilized in designing peptide-based drug delivery systems that enhance the bioavailability of therapeutic agents.
  • Peptide-Based Vaccines : The compound is being explored for its role in vaccine development, potentially increasing immune responses against specific pathogens.

Case Studies and Research Findings

A variety of studies have investigated the biological activity of this compound:

  • Protein-Protein Interactions : Research has shown that this peptide can influence protein-protein interactions crucial for cellular signaling pathways. For instance, studies on similar peptides demonstrated their ability to modulate interactions between key signaling proteins.
  • Enzyme Interaction Studies : Investigations into how this compound interacts with specific enzymes have provided insights into its potential as an enzyme inhibitor or activator. Such studies typically involve kinetic assays to measure binding affinities and inhibition constants .
  • Oxidative Stress Response : In vitro experiments have indicated that this peptide may enhance cellular responses to oxidative stress, suggesting a role in protecting cells from damage caused by reactive oxygen species (ROS) .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to similar peptides:

Compound NameMolecular WeightAntimicrobial ActivityRole in Drug DeliveryProtein Interaction Modulation
L-Seryl-L-isoleucyl-L-lysyl...615.76 g/molYesPotentialYes
L-Alanylglycyl-L-seryl...500.65 g/molModerateLimitedYes
L-Valyl-L-leucyl...550.70 g/molYesPotentialModerate

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